3-Chloro-4-(pyrrolidin-1-yl)aniline
Overview
Description
3-Chloro-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13ClN2. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a pyrrolidin-1-yl group, and the meta position is substituted with a chlorine atom.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-chloro-4-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Result of Action
The compound’s potential therapeutic effects could be inferred from its structural similarity to other pyrrolidine derivatives, which are known to have various biological activities .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to changes in cell viability and function, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to persistent changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions are important for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, which are key sites for its metabolism and excretion . The localization and accumulation of the compound can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline typically involves the following steps:
Reduction of Nitro Group: The nitro group in 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene is reduced to an amine using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso, nitro, or azo compounds.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
3-Chloro-4-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of biological processes and the development of bioactive molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(pyrrolidin-1-yl)phenylamine
- 3-Chloro-4-(pyrrolidin-1-yl)carbonyl]aniline
- 4-(1-Pyrrolidinyl)piperidine
Uniqueness
3-Chloro-4-(pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSLXVGFFLZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283789 | |
Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-44-4 | |
Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.